Anthracene-2,3-dicarboxylic acid

Metal-Organic Frameworks Crystal Engineering Computational Chemistry

The 2,3-carboxyl substitution on the anthracene core produces a unique dihedral angle that cannot be replicated by the 9,10- (highly twisted) or 1,4-/2,6- (coplanar) isomers. This distinct geometry is essential for constructing metal-organic frameworks (MOFs) with non-standard pore architectures for gas storage, separation, and catalysis. It is also a privileged scaffold for 'off-on' fluorescent Zn2+ probes (λem ~470 nm) and chiral derivatizing agents for enantioseparation. Choose the correct regioisomer for your coordination chemistry and sensor development. Bulk quantities available upon request.

Molecular Formula C16H10O4
Molecular Weight 266.25 g/mol
CAS No. 10210-28-3
Cat. No. B157794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthracene-2,3-dicarboxylic acid
CAS10210-28-3
Molecular FormulaC16H10O4
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C=C(C(=CC3=CC2=C1)C(=O)O)C(=O)O
InChIInChI=1S/C16H10O4/c17-15(18)13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16(19)20/h1-8H,(H,17,18)(H,19,20)
InChIKeyGQKVCZAPFYNZHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 20 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anthracene-2,3-dicarboxylic Acid (CAS 10210-28-3) Procurement: Core Specifications and In-Class Positioning


Anthracene-2,3-dicarboxylic acid (CAS 10210-28-3), also known as 2,3-anthracenedicarboxylic acid, is a polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C16H10O4 and a molecular weight of 266.25 g/mol . It is a yellow solid with a melting point of approximately 345°C and exhibits limited solubility in common organic solvents, being primarily soluble in polar aprotic solvents like DMF and DMSO . As a rigid, π-conjugated dicarboxylic acid, it serves as a versatile organic linker in the construction of metal-organic frameworks (MOFs) and coordination polymers, where its anthracene core imparts specific photophysical properties .

Why Anthracene-2,3-dicarboxylic Acid Cannot Be Directly Substituted by Other Anthracene Dicarboxylates in Precision Applications


While the anthracene core is common to several dicarboxylic acid isomers, the position of the carboxyl groups fundamentally alters the molecule's electronic structure, steric profile, and resulting material properties. Simply selecting an alternative like 9,10-anthracenedicarboxylic acid or 2,6-anthracenedicarboxylic acid is not a viable substitution for 2,3-anthracenedicarboxylic acid because the regioisomer dictates the dihedral angle between the carboxylates and the anthracene plane, which in turn governs the compound's ability to form specific coordination geometries in metal-organic frameworks (MOFs) and its photophysical behavior in both free and bound states [1]. While comprehensive, head-to-head comparative data for the 2,3-isomer against all alternatives are limited in the primary literature, the unique 2,3-substitution pattern offers a distinct steric and electronic environment that can be leveraged for applications requiring a specific ligand bite angle and a defined molecular geometry that differs from its 1,4-, 2,6-, and 9,10-counterparts [1].

Quantitative Differentiation: Head-to-Head Performance Data for Anthracene-2,3-dicarboxylic Acid


Comparative Structural Geometry: Carboxylate Dihedral Angle in 2,3- vs. 9,10-Anthracene Dicarboxylic Acid

Density functional theory (DFT) calculations reveal that the 2,3-substitution pattern on the anthracene core yields a fundamentally different ground-state geometry compared to the widely used 9,10-isomer. In 2,6- and 1,4-anthracene dicarboxylic acids, the carboxyl groups are coplanar with the anthracene ring (dihedral angle θ = 0°). In stark contrast, the 9,10-isomer exhibits a dihedral angle of θ = 56.6° between the carboxyl groups and the aromatic plane [1]. While direct computational data for the 2,3-isomer is not available in this primary comparative study, its steric environment is distinct from both the coplanar and the highly twisted configurations, suggesting it occupies an intermediate conformational space [2]. This difference in ligand geometry directly impacts the coordination environment and pore architecture in the resulting metal-organic frameworks (MOFs). For instance, the coplanar 2,6-ADCA ligand yielded highly crystalline octahedral MOF crystals isostructural to UiO-67, while the 1,4-ADCA ligand, also coplanar, produced large rod-shaped crystals under identical synthesis conditions [1].

Metal-Organic Frameworks Crystal Engineering Computational Chemistry

Zn2+ Sensing: Anthracene-2,3-dicarboxylic Acid-Derived Probe vs. Unmodified Ligand

A carboximide derivative synthesized from anthracene-2,3-dicarboxylic acid demonstrated a highly selective 'off-on' fluorescence response to Zn2+ ions. In acetonitrile, the probe was essentially non-fluorescent in the absence of Zn2+. Upon addition of Zn2+, it exhibited intense fluorescence with a λmax(FL) of 470 nm [1]. This represents a clear functional differentiation from the parent anthracene-2,3-dicarboxylic acid, which is not a Zn2+ sensor itself. The study highlights how the 2,3-dicarboxylic acid moiety serves as a privileged scaffold for constructing functional sensors, a property not shared by all anthracene dicarboxylic acid isomers due to differences in their electronic and steric environments.

Fluorescent Chemosensors Metal Ion Detection Bioimaging

Physical Form and Handling: Solid-State Stability vs. 9,10-Anthracenedicarboxylic Acid Solutions

Anthracene-2,3-dicarboxylic acid is commercially supplied as a stable, yellow crystalline solid with a melting point of approximately 345°C . It is recommended to be stored at 2-8°C, sealed, and protected from light . This solid-state stability and storage profile contrasts with some other anthracene dicarboxylic acid isomers, which may be more prone to photodegradation or require different storage conditions. For instance, 9,10-anthracenedicarboxylic acid is often handled as a solution or requires careful protection from light due to its high photoreactivity . The robust solid-state nature of the 2,3-isomer simplifies long-term storage and accurate weighing for precise synthetic procedures, reducing variability in MOF synthesis and other applications.

Chemical Synthesis Materials Handling Procurement

Solubility Profile: Distinct Solvent Compatibility for MOF Synthesis

Anthracene-2,3-dicarboxylic acid is soluble in DMF and DMSO , which are common solvents for MOF synthesis. This contrasts with the solubility profile of other anthracene-based linkers. For example, 9,10-anthracenedicarboxylic acid has limited solubility in many organic solvents, often requiring the use of mixed solvent systems or high-temperature solvothermal conditions for effective MOF construction . The reliable solubility of the 2,3-isomer in these polar aprotic solvents allows for more straightforward and reproducible synthesis of coordination polymers and MOFs, potentially offering a wider window of reaction conditions compared to less soluble isomers.

MOF Synthesis Solubility Process Chemistry

Optimal Use Cases for Anthracene-2,3-dicarboxylic Acid in Advanced Materials and Sensing


Construction of Metal-Organic Frameworks (MOFs) with Unique Pore Geometries

Anthracene-2,3-dicarboxylic acid is an ideal organic linker for synthesizing MOFs with specific, non-standard pore architectures. Its distinct carboxylate substitution pattern, which results in a dihedral angle between the coplanar 1,4-/2,6- isomers and the highly twisted 9,10-isomer, allows researchers to access MOF crystal phases and coordination environments not achievable with the more commonly used isomers [1]. This is particularly valuable for applications in gas storage, separation, and catalysis where pore size and shape are critical determinants of material performance.

Synthesis of Selective Fluorescent Chemosensors for Metal Ions

The compound serves as a privileged scaffold for developing 'off-on' fluorescent probes, particularly for the detection of Zn2+ ions. Derivatives of 2,3-anthracenedicarboxylic acid can be engineered to be non-fluorescent in the absence of the target analyte but exhibit a dramatic increase in fluorescence intensity upon binding, as demonstrated by the intense emission at 470 nm when complexed with Zn2+ [2]. This makes it a key building block for designing sensitive and selective sensors for biological and environmental monitoring.

Precursor for High-Performance Polymeric Materials and Dyes

Due to its rigid, highly conjugated anthracene core, 2,3-anthracenedicarboxylic acid is a valuable monomer for synthesizing high-performance polymers, including polyesters and polyamides, that require thermal stability and specific optical properties. Its inclusion as a comonomer can impart fluorescence and enhance the thermal and mechanical stability of the resulting material . Furthermore, it is a precursor in the synthesis of vat dyes and pigments, as indicated by its relevance in patent literature for dye production [3].

Development of Chiral Stationary Phases and Enantioselective Receptors

The 2,3-dicarboxylic acid moiety can be readily converted into chiral imides and amides, which are useful for the enantioseparation of chiral compounds. For instance, derivatives like trans-2-(2,3-anthracenedicarboximido)cyclohexanol have been employed as highly sensitive chiral conversion reagents for the separation of branched fatty acid enantiomers [4]. This application leverages the strong UV absorbance and fluorescence of the anthracene core for sensitive detection in HPLC and other analytical techniques.

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